

# Structure-Activity Relationship of 4-Piperidinyl Benzoate Derivatives: A Comparative Guide

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## Compound of Interest

**Compound Name:** 4-Piperidinyl benzoate hydrochloride

**Cat. No.:** B1315461

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This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-piperidinyl benzoate derivatives, a versatile scaffold exhibiting a range of pharmacological activities. By objectively comparing their performance as opioid receptor modulators, local anesthetics, and choline transporter inhibitors, this document aims to provide a valuable resource for researchers in drug discovery and development. The information presented is supported by experimental data and detailed methodologies to facilitate further investigation.

## Opioid Receptor Modulation

4-Piperidinyl benzoate derivatives and their analogues have been extensively studied for their interaction with opioid receptors, demonstrating activities ranging from high-affinity agonism to antagonism. The structural modifications around the piperidine and benzoate moieties play a crucial role in determining the potency and selectivity for  $\mu$  (mu),  $\delta$  (delta), and  $\kappa$  (kappa) opioid receptors.

## Structure-Activity Relationship Data

The following table summarizes the in vitro binding affinities ( $K_i$ ) and functional activities (EC50, Emax) of representative 4-piperidinyl derivatives at the different opioid receptors. These derivatives often feature modifications at the piperidine nitrogen, the benzoate ring, and the linker connecting them.

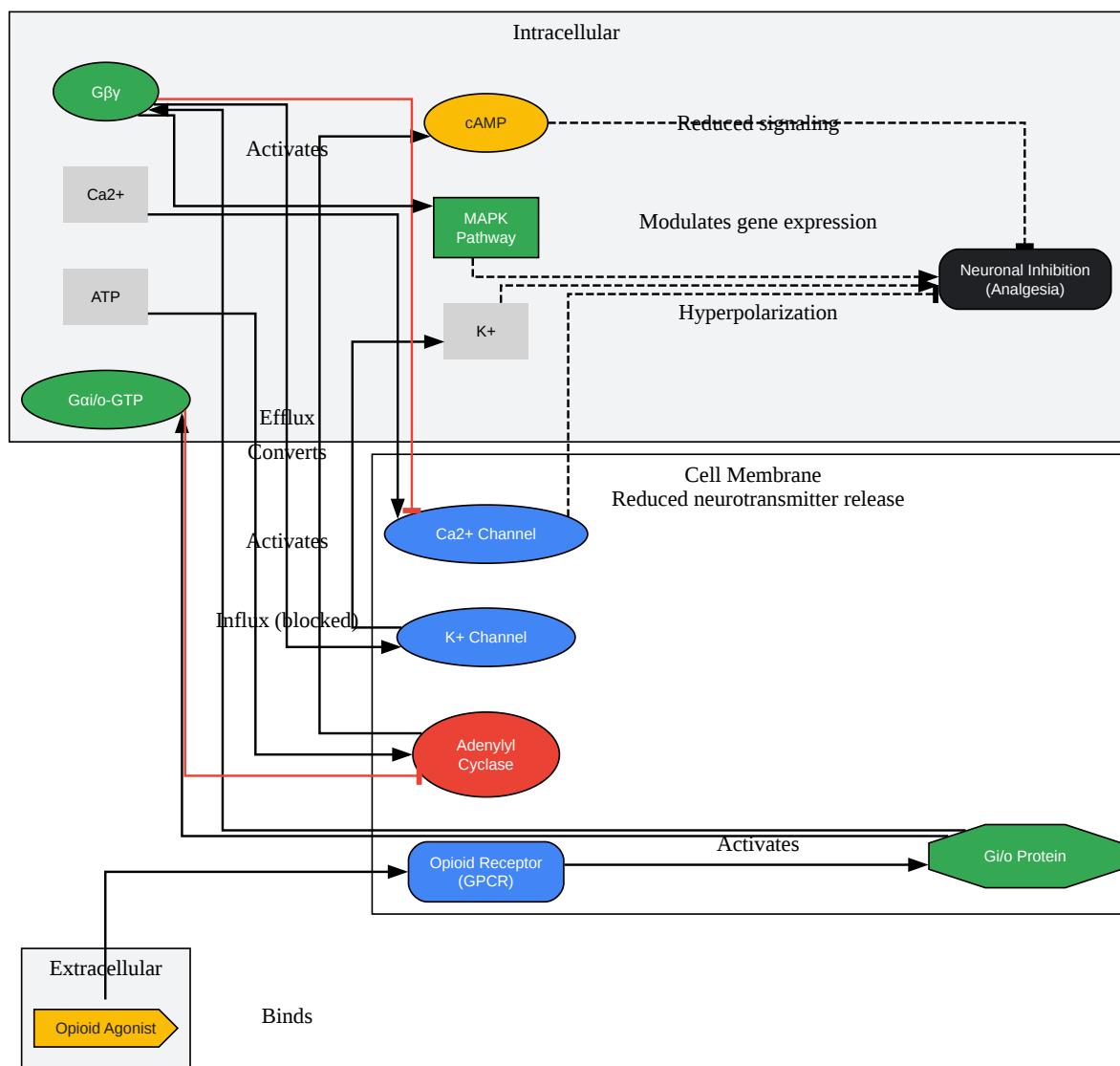
Compound	R1 (Piperidin- e-N)	R2 (Benzoate Ring)	$\mu$ -Opioid Receptor (MOR)	$\delta$ -Opioid Receptor (DOR)	$\kappa$ -Opioid Receptor (KOR)	Reference
1	CH3	H	Ki = 5.2 nM	Ki = 150 nM	Ki = 250 nM	[1]
2	Phenethyl	H	Ki = 0.8 nM	Ki = 25 nM	Ki = 120 nM	[2]
3	CH3	4-Cl	Ki = 2.1 nM	Ki = 80 nM	Ki = 180 nM	[1]
4	Phenethyl	4-Cl	Ki = 0.5 nM	Ki = 15 nM	Ki = 90 nM	[2]
(3R, 4S)-23	(CH3)2NC H2-	3-OH (on phenyl attached to piperidine- 4)	Ki = 0.0021 nM, EC50 = 0.0013 nM, Emax = 209.1%	Ki = 18.4 nM, EC50 = 74.5 nM, Emax = 267.1%	Ki = 25.8 nM, EC50 = 116.2 nM, Emax = 209.5%	[1]
6a	H (on phenyl attached to piperidin-4- ylidene)	N,N- diethylcarb oxamide	IC50 = 3800 nM ( $\mu$ )	IC50 = 0.87 nM ( $\delta$ )	IC50 = 7470 nM ( $\kappa$ )	[3]

Table 1: Comparative in vitro activity of selected 4-piperidinyl derivatives at opioid receptors. Lower Ki and IC50/EC50 values indicate higher binding affinity and potency, respectively. Emax represents the maximal efficacy relative to a standard agonist.

## Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade through inhibitory G-proteins (Gi/o).[4][5] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, modulation of ion channel activity (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels), and activation of mitogen-activated protein kinase (MAPK) pathways.[4][6] These

downstream effects ultimately result in a reduction of neuronal excitability and neurotransmitter release, leading to analgesia and other physiological effects.



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Caption: Opioid receptor signaling cascade.

## Local Anesthetic Activity

Certain 4-piperidinyl benzoate derivatives have demonstrated significant local anesthetic properties. Their mechanism of action is believed to involve the blockade of voltage-gated sodium channels in nerve membranes, thereby preventing the generation and conduction of nerve impulses.

## Structure-Activity Relationship Data

The following table presents data on the local anesthetic efficacy of a series of benzoate compounds, highlighting the influence of different substituents on their activity in infiltration and surface anesthesia models.

Compound	R1	R2	Infiltration Anesthesia (% Procaine Potency)	Surface Anesthesia (% Tetracaine Potency)	Reference
4d	-	CH <sub>2</sub> CH <sub>2</sub> N(C <sub>2</sub> H <sub>5</sub> ) <sub>2</sub>	4-Cl	150	120
4g	-	CH <sub>2</sub> CH <sub>2</sub> N(C <sub>2</sub> H <sub>5</sub> ) <sub>2</sub>	4-OCH <sub>3</sub>	125	110
4j	-CH <sub>2</sub> CH <sub>2</sub> -morpholine		4-Cl	130	115
4k	-CH <sub>2</sub> CH <sub>2</sub> -morpholine		4-OCH <sub>3</sub>	110	100
LAS-286	4-ethynyl-4-benzoate		1-(CH <sub>2</sub> ) <sub>2</sub> O-(CH <sub>2</sub> ) <sub>2</sub> O-CH <sub>3</sub>	Higher than procaine and lidocaine	-

Table 2: Comparative local anesthetic activity of selected benzoate derivatives.

## Choline Transporter Inhibition

A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, structurally related to 4-piperidinyl benzoates, have been identified as potent inhibitors of the presynaptic choline transporter (CHT).[10] CHT is responsible for the high-affinity uptake of choline, the rate-limiting step in acetylcholine synthesis. Inhibition of CHT can have significant implications for cholinergic neurotransmission.

## Structure-Activity Relationship Data

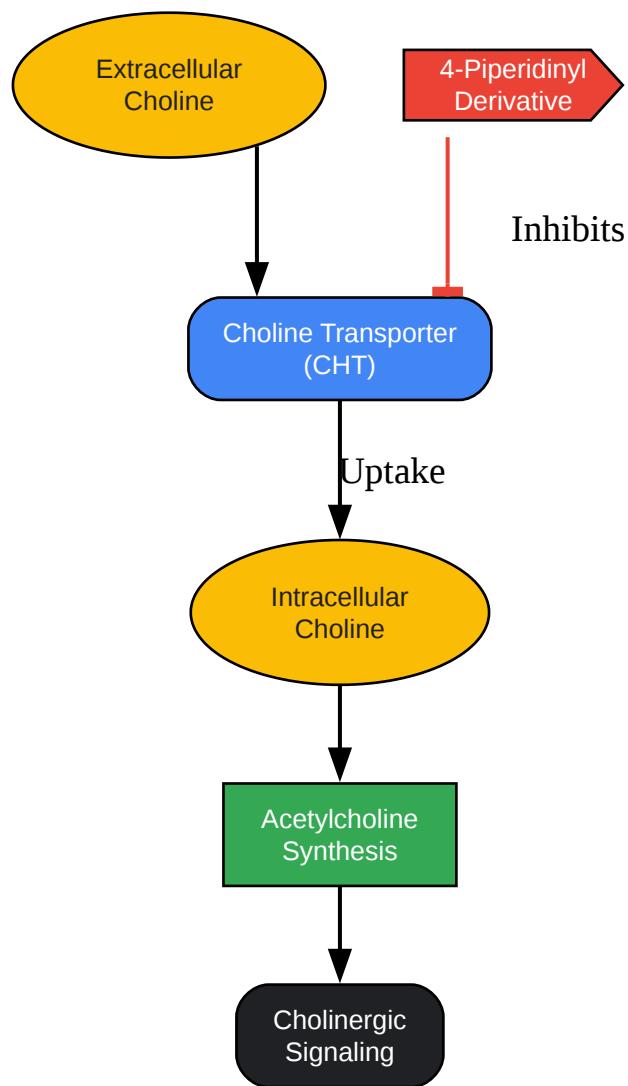
The table below summarizes the SAR for a series of CHT inhibitors, focusing on modifications of the amide functionality and substituents on the piperidine ring.

Compound	Amide Moiety	Piperidine-N Substituent	CHT Inhibition IC50 (nM)	Reference
10a	N,N-dimethyl	H	150	[10]
10d	N-ethyl	H	85	[10]
10m (ML352)	N-methyl	H	25	[10]
11a	N,N-dimethyl	Benzyl	350	[10]
11d	N-ethyl	Benzyl	180	[10]

Table 3: SAR of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as CHT inhibitors.

## Signaling Pathway Context

Inhibition of the choline transporter directly impacts the synthesis of acetylcholine, a key neurotransmitter in both the central and peripheral nervous systems. Reduced acetylcholine levels can affect a multitude of signaling pathways involved in processes such as memory, attention, and muscle contraction. In the context of cancer, where choline metabolism is often upregulated, CHT inhibition can lead to apoptosis.[11][12]



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Caption: Mechanism of CHT inhibition.

## Experimental Protocols

### Opioid Receptor Binding Assay

This assay determines the affinity of a compound for a specific opioid receptor subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

- Cell membranes expressing the opioid receptor of interest ( $\mu$ ,  $\delta$ , or  $\kappa$ ).

- Radioligand (e.g., [<sup>3</sup>H]diprenorphine, [<sup>3</sup>H]DAMGO).[[13](#)][[14](#)]
- Test compounds (4-piperidinyl benzoate derivatives).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[[15](#)]
- Glass fiber filters.
- Scintillation counter.

**Procedure:**

- Incubate cell membranes with various concentrations of the test compound and a fixed concentration of the radioligand for 60 minutes at 30°C.[[15](#)][[16](#)]
- Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[[16](#)]
- Wash the filters with ice-cold assay buffer.[[15](#)]
- Measure the radioactivity retained on the filters using a scintillation counter.
- Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>).
- Calculate the binding affinity (K<sub>i</sub>) using the Cheng-Prusoff equation.

## [<sup>35</sup>S]GTP<sub>y</sub>S Binding Assay (Functional Assay)

This functional assay measures the activation of G-proteins coupled to opioid receptors, providing information on the agonist or antagonist properties of a compound.

**Materials:**

- Cell membranes expressing the opioid receptor of interest.
- [<sup>35</sup>S]GTP<sub>y</sub>S.
- GDP.

- Test compounds.
- Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl<sub>2</sub>, 100 mM NaCl, pH 7.4).[16][17]
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Incubate cell membranes with the test compound, [<sup>35</sup>S]GTPyS, and GDP for 60 minutes at 30°C.[16][18]
- Terminate the reaction by rapid filtration through glass fiber filters.[18]
- Wash the filters with ice-cold buffer.
- Measure the amount of bound [<sup>35</sup>S]GTPyS using a scintillation counter.
- Agonists will stimulate [<sup>35</sup>S]GTPyS binding above basal levels, while antagonists will block the stimulation caused by a known agonist.
- Determine the EC<sub>50</sub> (concentration for 50% of maximal stimulation) and E<sub>max</sub> (maximal effect) for agonists.

## **Infiltration Anesthesia Assay (Bulbring & Wajda Method)**

This *in vivo* assay evaluates the local anesthetic effect of a compound when infiltrated into the tissue.[9]

Materials:

- Guinea pigs or rabbits.[9][19]
- Test compound solution.
- Reference standard (e.g., procaine, lidocaine).[9]
- Stimulator to deliver a mild electrical stimulus.

**Procedure:**

- Administer the test compound solution by subcutaneous injection into a defined area of the animal's back.[20][21]
- At specific time intervals, apply a mild stimulus to the infiltrated area and observe the animal's response (e.g., flinch).
- The absence of a response indicates successful anesthesia.
- Record the onset and duration of the anesthetic effect.
- Compare the potency and duration of the test compound to the reference standard.

## Choline Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled choline into cells expressing the choline transporter.

**Materials:**

- Cells expressing CHT (e.g., MIA PaCa-2 cells).[12]
- [<sup>3</sup>H]choline.
- Test compounds.
- Uptake buffer.

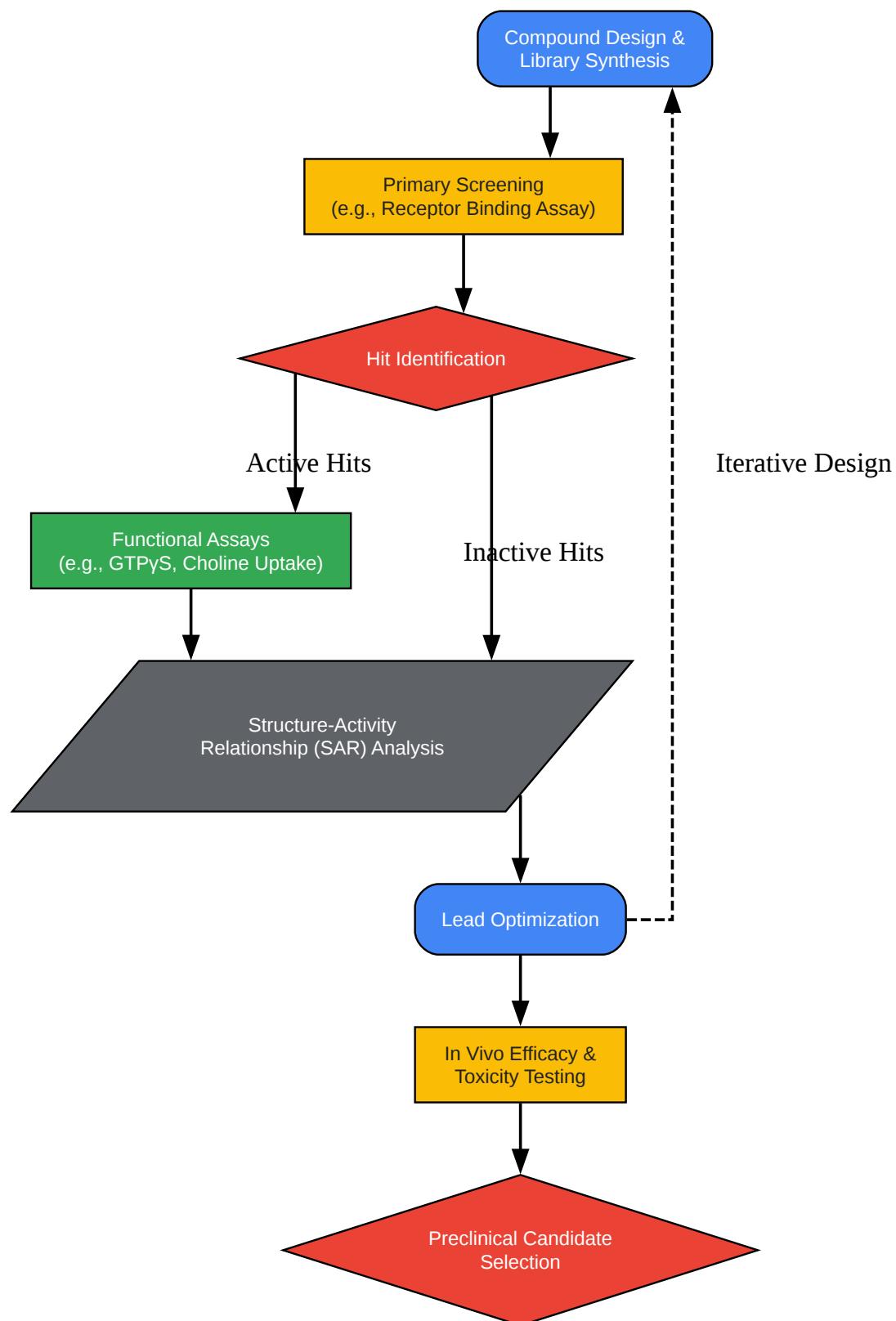
**Procedure:**

- Pre-incubate the cells with the test compound or vehicle.
- Initiate choline uptake by adding [<sup>3</sup>H]choline and incubate for a specific time.
- Terminate the uptake by washing the cells with ice-cold buffer.
- Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

- Calculate the percentage of choline uptake inhibition by the test compound.
- Determine the IC50 value for CHT inhibition.

## Experimental Workflow

The following diagram illustrates a general workflow for the discovery and evaluation of novel 4-piperidinyl benzoate derivatives.



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Caption: Drug discovery workflow.

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